Oxerine

Description

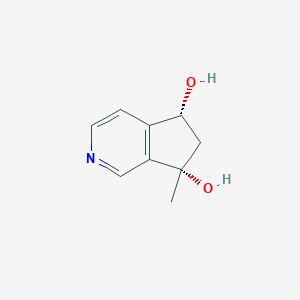

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C9H11NO2 |

|---|---|

Molecular Weight |

165.19 g/mol |

IUPAC Name |

(5R,7S)-7-methyl-5,6-dihydrocyclopenta[c]pyridine-5,7-diol |

InChI |

InChI=1S/C9H11NO2/c1-9(12)4-8(11)6-2-3-10-5-7(6)9/h2-3,5,8,11-12H,4H2,1H3/t8-,9+/m1/s1 |

InChI Key |

DYWLKOLCHFNIMS-BDAKNGLRSA-N |

Isomeric SMILES |

C[C@@]1(C[C@H](C2=C1C=NC=C2)O)O |

Canonical SMILES |

CC1(CC(C2=C1C=NC=C2)O)O |

Synonyms |

oxerine |

Origin of Product |

United States |

Foundational & Exploratory

The α-Adrenergic Agonist Oxymetazoline: A Technical Guide to its Mechanism of Action

For Researchers, Scientists, and Drug Development Professionals

Abstract

Oxymetazoline is a potent sympathomimetic agent widely utilized as a topical vasoconstrictor, primarily for the symptomatic relief of nasal congestion and ophthalmic hyperemia. Its therapeutic effects are mediated through its interaction with the adrenergic system, specifically as a direct-acting agonist at α-adrenergic receptors. This technical guide provides an in-depth exploration of the molecular mechanism of action of oxymetazoline, detailing its binding affinities, functional potencies at various α-adrenoceptor subtypes, and the subsequent intracellular signaling cascades. The information presented herein is intended to serve as a comprehensive resource for researchers, scientists, and professionals involved in drug development and pharmacological research.

Introduction

Oxymetazoline, an imidazole derivative, exerts its pharmacological effects by directly stimulating α-adrenergic receptors on the smooth muscle of blood vessels.[1][2] This stimulation leads to vasoconstriction, which in the nasal mucosa, reduces blood flow and swelling, thereby alleviating congestion.[2] While clinically effective, a thorough understanding of its receptor subtype selectivity and downstream signaling is crucial for optimizing its therapeutic use and for the development of novel, more selective adrenergic agonists.

Receptor Binding Affinity of Oxymetazoline

The affinity of oxymetazoline for various α-adrenergic receptor subtypes has been characterized through radioligand binding assays. These studies reveal that oxymetazoline exhibits a broad affinity for both α1- and α2-adrenoceptor subtypes, with a notable preference for the α1A and α2A subtypes. The binding affinities (expressed as pKi values, the negative logarithm of the inhibition constant) from a key study are summarized in Table 1. A higher pKi value indicates a higher binding affinity.

| Adrenergic Receptor Subtype | pKi (mean ± SEM) |

| α1A | 8.83 ± 0.08 |

| α1B | 7.64 ± 0.05 |

| α1D | 7.51 ± 0.07 |

| α2A | 8.90 ± 0.04 |

| α2B | 8.28 ± 0.04 |

| α2C | 8.01 ± 0.05 |

| Data sourced from Haenisch et al., 2010 |

Functional Potency and Efficacy of Oxymetazoline

The functional activity of oxymetazoline at α-adrenergic receptors is determined by its ability to elicit a cellular response following receptor binding. This is typically quantified by the pEC50 (the negative logarithm of the half-maximal effective concentration) and the Emax (the maximum response achievable).

α1-Adrenergic Receptor-Mediated Calcium Mobilization

Activation of α1-adrenergic receptors, which are Gq-protein coupled, leads to an increase in intracellular calcium ([Ca2+]i). Oxymetazoline has been shown to be a partial agonist at the α1A-adrenoceptor and displays significantly lower potency and efficacy at this subtype compared to the endogenous agonist norepinephrine.[3][4]

α2-Adrenergic Receptor-Mediated Signaling

At α2-adrenergic receptors, which are coupled to Gi-proteins, agonist binding typically leads to the inhibition of adenylyl cyclase and a decrease in intracellular cyclic AMP (cAMP). In functional assays measuring G-protein activation via [35S]GTPγS binding, oxymetazoline has been characterized as a weak partial agonist at the α2B-subtype and inactive at the α2A and α2C subtypes. However, in studies measuring Ca2+ signals, oxymetazoline behaves as a full agonist at the α2B-adrenoceptor.[3]

The functional potencies of oxymetazoline at the α1A and α2B adrenoceptor subtypes are detailed in Table 2.

| Adrenergic Receptor Subtype | Functional Assay | pEC50 (mean ± SEM) | Emax (% of maximum response) |

| α1A | Ca2+ Mobilization | 6.78 ± 0.11 | 48.3 ± 4.5 (partial agonist) |

| α2B | Ca2+ Mobilization | 8.03 ± 0.09 | 100 (full agonist) |

| Data sourced from Haenisch et al., 2010 |

Signaling Pathways

The binding of oxymetazoline to α1 and α2 adrenergic receptors initiates distinct intracellular signaling cascades.

α1-Adrenergic Receptor Signaling (Gq Pathway)

Upon binding of oxymetazoline to the α1A-adrenoceptor, the associated Gq protein is activated. This leads to the activation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to its receptors on the endoplasmic reticulum, triggering the release of stored calcium ions into the cytoplasm. The resulting increase in intracellular calcium is a key event in smooth muscle contraction and vasoconstriction.

α2-Adrenergic Receptor Signaling (Gi Pathway)

When oxymetazoline binds to α2-adrenergic receptors, the associated Gi protein is activated. The α-subunit of the Gi protein dissociates and inhibits the enzyme adenylyl cyclase. This inhibition leads to a decrease in the intracellular concentration of the second messenger cyclic AMP (cAMP). Reduced cAMP levels lead to decreased protein kinase A (PKA) activity, which can contribute to the overall vasoconstrictive effect by promoting smooth muscle contraction.

Experimental Protocols

The characterization of oxymetazoline's mechanism of action relies on a suite of in vitro pharmacological assays. The following are detailed methodologies for key experiments cited in the literature.

Radioligand Binding Assays

These assays are employed to determine the binding affinity of oxymetazoline for different α-adrenergic receptor subtypes.

-

Cell Culture and Membrane Preparation: Human embryonic kidney (HEK293) cells stably expressing the respective human α-adrenoceptor subtype are cultured in a suitable medium (e.g., Dulbecco’s modified Eagle’s medium) supplemented with fetal calf serum, L-glutamine, and antibiotics. For membrane preparation, cells are harvested, washed, and homogenized in an ice-cold buffer (e.g., 50 mM Tris-HCl, 5 mM EDTA, pH 7.4). The homogenate is centrifuged at a low speed to remove nuclei and cell debris, followed by a high-speed centrifugation of the supernatant to pellet the membranes. The final membrane pellet is resuspended in a buffer and stored at -80°C.

-

Binding Assay: Competition binding assays are performed in a final volume of 250 µL. The reaction mixture contains membrane protein (5-20 µg), a specific radioligand ([3H]prazosin for α1 subtypes or [3H]rauwolscine for α2 subtypes) at a concentration close to its Kd, and varying concentrations of unlabeled oxymetazoline. The mixture is incubated, typically for 60 minutes at 25°C, to allow for binding to reach equilibrium.

-

Separation and Counting: Bound and free radioligand are separated by rapid filtration through glass fiber filters (e.g., Whatman GF/B). The filters are washed with ice-cold buffer to remove unbound radioactivity. The radioactivity retained on the filters is then quantified using liquid scintillation spectrometry.

-

Data Analysis: Non-specific binding is determined in the presence of a high concentration of an unlabeled antagonist (e.g., phentolamine). Specific binding is calculated by subtracting non-specific binding from total binding. The IC50 values (concentration of oxymetazoline that inhibits 50% of specific radioligand binding) are determined by non-linear regression analysis of the competition curves. Ki values are then calculated from the IC50 values using the Cheng-Prusoff equation.

Calcium Mobilization Assay

This functional assay measures the ability of oxymetazoline to stimulate Gq-coupled α1-adrenergic receptors, leading to an increase in intracellular calcium.

-

Cell Culture and Dye Loading: HEK293 cells expressing the α1-adrenoceptor subtype of interest are seeded into 96-well plates. After reaching confluence, the cells are loaded with a calcium-sensitive fluorescent dye, such as Fluo-4 AM, in a buffer for a specified time (e.g., 60 minutes at 37°C).

-

Compound Addition and Measurement: The plate is then placed in a fluorescence plate reader. Baseline fluorescence is measured before the addition of varying concentrations of oxymetazoline. The change in fluorescence intensity, which is proportional to the change in intracellular calcium concentration, is monitored over time.

-

Data Analysis: The peak fluorescence response is determined for each concentration of oxymetazoline. The data are then plotted against the logarithm of the agonist concentration to generate a dose-response curve. The pEC50 and Emax values are calculated from this curve using non-linear regression.

Conclusion

Oxymetazoline's mechanism of action is characterized by its direct agonism at both α1- and α2-adrenergic receptors, with a complex profile of subtype-specific affinities and functional activities. Its primary vasoconstrictor effect, which underlies its therapeutic utility, is mediated through the activation of the Gq signaling pathway via α1A-adrenoceptors and potentially through the Gi pathway via α2B-adrenoceptors. The detailed understanding of its molecular pharmacology, as outlined in this guide, is essential for the rational use of this agent and for the development of future adrenergic drugs with improved selectivity and therapeutic profiles.

References

- 1. Alpha‐adrenoceptor agonistic activity of oxymetazoline and xylometazoline | Semantic Scholar [semanticscholar.org]

- 2. Alpha-adrenoceptor agonistic activity of oxymetazoline and xylometazoline - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Noradrenaline, oxymetazoline and phorbol myristate acetate induce distinct functional actions and phosphorylation patterns of α1A-adrenergic receptors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Subtype-specific stimulation of [35S]GTPgammaS binding by recombinant alpha2-adrenoceptors - PubMed [pubmed.ncbi.nlm.nih.gov]

The Discovery and Synthesis of Imidazoline Derivatives: A Technical Guide to Oxymetazoline

Introduction

Oxymetazoline, a prominent member of the imidazoline class of compounds, is a widely recognized sympathomimetic agent with potent vasoconstrictive properties.[1][2] First synthesized in the early 1960s by Wolfgang Fruhstorfer and Helmut Müller-Calgan at Merck, its development emerged from research on xylometazoline.[3] Initially introduced as a prescription nasal decongestant under the brand name Afrin in 1966, it transitioned to over-the-counter status in 1975.[3] Clinically, oxymetazoline is utilized for the temporary relief of nasal congestion associated with conditions like the common cold, hay fever, and sinusitis.[3] Its therapeutic applications have expanded to include ophthalmic formulations for the treatment of eye redness and, more recently, a topical cream for persistent facial erythema associated with rosacea.[1][4] This technical guide provides an in-depth exploration of the discovery, synthesis, mechanism of action, and structure-activity relationships of oxymetazoline and related imidazoline derivatives, tailored for researchers, scientists, and professionals in drug development.

Chemical Synthesis of Oxymetazoline

The synthesis of oxymetazoline proceeds through a multi-step process commencing with a substituted phenol. The core of the synthesis involves the formation of a benzyl cyanide intermediate, followed by the construction of the characteristic imidazoline ring. The hydrochloride salt is typically prepared in the final step to enhance stability and aqueous solubility.[5]

Synthetic Workflow

The most common synthetic route for oxymetazoline involves three primary transformations:

-

Chloromethylation: Introduction of a chloromethyl group onto the aromatic ring of 6-tert-butyl-2,4-dimethylphenol.

-

Cyanation: Conversion of the chloromethyl group to a cyanomethyl group.

-

Cyclization: Reaction of the resulting nitrile with ethylenediamine to form the imidazoline ring.

Caption: Chemical synthesis workflow for oxymetazoline.

Experimental Protocols

Step 1: Chloromethylation of 6-tert-butyl-2,4-dimethylphenol

This initial step introduces a chloromethyl group onto the aromatic ring.

-

Reactants: 6-tert-butyl-2,4-dimethylphenol, formaldehyde, and hydrogen chloride.

-

Procedure: 6-tert-butyl-2,4-dimethylphenol is dissolved in a suitable solvent, such as concentrated hydrochloric acid. Paraformaldehyde is added portion-wise to the stirred solution at a controlled temperature, typically below 10°C. The reaction mixture is then stirred for several hours at room temperature. Upon completion, the product, 3-(chloromethyl)-6-tert-butyl-2,4-dimethylphenol, is isolated by filtration, washed with water, and dried.

Step 2: Cyanation of 3-(chloromethyl)-6-tert-butyl-2,4-dimethylphenol

The chloromethyl group is converted to a cyanomethyl group in this step.

-

Reactants: 3-(chloromethyl)-6-tert-butyl-2,4-dimethylphenol and a cyanide salt (e.g., sodium cyanide).

-

Procedure: The chloromethyl derivative is dissolved in a suitable solvent, such as aqueous ethanol. A solution of sodium cyanide in water is then added, and the mixture is heated to reflux for several hours. After cooling, the product, 2-(4-tert-butyl-3-hydroxy-2,6-dimethylphenyl)acetonitrile, precipitates and is collected by filtration, washed, and dried.

Step 3: Cyclization to form the Imidazoline Ring

The core imidazoline structure is formed in this final synthetic step.

-

Reactants: 2-(4-tert-butyl-3-hydroxy-2,6-dimethylphenyl)acetonitrile and ethylenediamine.

-

Procedure: The nitrile intermediate is heated with an excess of ethylenediamine, often in the presence of a catalyst such as p-toluenesulfonic acid, at a high temperature (e.g., 200-240°C). The reaction is typically carried out without a solvent. Ammonia is evolved during the reaction. After the reaction is complete, the excess ethylenediamine is removed under reduced pressure. The resulting oxymetazoline base is then purified by crystallization from a suitable solvent.

Mechanism of Action and Signaling Pathways

Oxymetazoline exerts its pharmacological effects primarily through its activity as a potent agonist at α1- and α2-adrenergic receptors.[1][4] These receptors are G-protein coupled receptors (GPCRs) that mediate the effects of the endogenous catecholamines, epinephrine and norepinephrine. The vasoconstriction that leads to its decongestant effect is a result of its action on α1-adrenergic receptors located on the smooth muscle of blood vessels.[6]

α1-Adrenergic Receptor Signaling (Gq Pathway)

Activation of α1-adrenergic receptors by oxymetazoline initiates a signaling cascade through the Gq family of G-proteins. This leads to the activation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 diffuses through the cytoplasm to bind to IP3 receptors on the endoplasmic reticulum, triggering the release of stored calcium ions (Ca2+). The increased intracellular Ca2+ concentration, along with DAG, activates protein kinase C (PKC). The elevated intracellular Ca2+ also binds to calmodulin, which then activates myosin light chain kinase (MLCK). MLCK phosphorylates the myosin light chains, leading to smooth muscle contraction and vasoconstriction.

Caption: α1-Adrenergic receptor (Gq) signaling pathway.

α2-Adrenergic Receptor Signaling (Gi Pathway)

Oxymetazoline also acts as a partial agonist at α2-adrenergic receptors.[7] These receptors are coupled to the Gi family of G-proteins. Activation of α2-receptors leads to the inhibition of adenylyl cyclase, which decreases the intracellular concentration of cyclic AMP (cAMP). This reduction in cAMP levels leads to decreased activity of protein kinase A (PKA). In the context of presynaptic nerve terminals, this pathway inhibits the release of norepinephrine, creating a negative feedback loop.

Caption: α2-Adrenergic receptor (Gi) signaling pathway.

Imidazoline Receptors

In addition to adrenergic receptors, imidazoline derivatives like oxymetazoline can also interact with imidazoline receptors (I-receptors), which are a distinct class of receptors. There are three main subtypes: I1, I2, and I3. The I1 receptor is implicated in the central regulation of blood pressure.[1] The signaling pathway for the I1 receptor is not fully elucidated but is thought to involve pathways distinct from the classical adrenergic G-protein coupling, potentially involving phosphatidylcholine-selective phospholipase C.

Quantitative Data and Structure-Activity Relationships (SAR)

The affinity of imidazoline derivatives for adrenergic and imidazoline receptors is highly dependent on their chemical structure. Variations in the substituents on the aromatic ring and the linker between the aromatic and imidazoline moieties can significantly impact receptor selectivity and potency.

Binding Affinities of Imidazoline Derivatives

The following table summarizes the binding affinities (as pKi values) of oxymetazoline and related compounds for various adrenergic receptor subtypes. A higher pKi value indicates a higher binding affinity.

| Compound | α1A | α1B | α1D | α2A | α2B | α2C |

| Oxymetazoline | 7.9 | 6.7 | 7.2 | 8.5 | 7.5 | 8.2 |

| Xylometazoline | 7.2 | 6.5 | 6.8 | 8.1 | 8.3 | 7.9 |

| Naphazoline | 8.3 | 7.2 | 7.6 | 8.6 | 7.9 | 8.1 |

| Clonidine | 6.5 | 6.3 | 6.7 | 8.9 | 7.8 | 8.6 |

Note: The pKi values are approximate and compiled from various sources for comparative purposes. The exact values can vary depending on the experimental conditions.

Structure-Activity Relationship of Imidazoline Derivatives

The structure of imidazoline derivatives can be divided into three key regions that influence their biological activity: the aromatic portion, the bridging group, and the imidazoline ring itself.

Caption: Key structural features influencing the activity of imidazoline derivatives.

-

Aromatic Ring: The nature and position of substituents on the aromatic ring are critical for receptor affinity and selectivity. For oxymetazoline, the tertiary-butyl group and the two methyl groups contribute to its lipophilicity and steric profile, which influences how it fits into the binding pocket of the adrenergic receptors. The hydroxyl group is also a key feature.

-

Bridging Group: A single methylene (-CH2-) bridge between the aromatic ring and the imidazoline ring is common in this class of compounds. The length and flexibility of this linker are important for orienting the aromatic and imidazoline moieties correctly within the receptor binding site.

-

Imidazoline Ring: The 2-imidazoline ring is the essential pharmacophore for this class of compounds. The basic nitrogen atoms of the imidazoline ring are thought to interact with acidic residues in the receptor binding pocket.

Conclusion

Oxymetazoline and other imidazoline derivatives represent a significant class of compounds with important therapeutic applications. Their discovery and development have provided valuable insights into the pharmacology of the adrenergic system. The synthetic pathways to these molecules are well-established, allowing for the generation of diverse analogs for further investigation. A thorough understanding of their mechanism of action and structure-activity relationships is crucial for the design of new derivatives with improved potency, selectivity, and pharmacokinetic properties. Future research in this area may focus on developing imidazoline derivatives with greater selectivity for specific adrenergic or imidazoline receptor subtypes to achieve more targeted therapeutic effects with fewer side effects.

References

- 1. Oxymetazoline | C16H24N2O | CID 4636 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Synthesis and biological evaluation of imidazoline derivatives as potential CNS and CVS agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. jetir.org [jetir.org]

- 4. pubs.acs.org [pubs.acs.org]

- 5. Evaluation of the dose-response relationship for intra-nasal oxymetazoline hydrochloride in normal adults - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Recent advances in the synthesis of highly substituted imidazolidines - PMC [pmc.ncbi.nlm.nih.gov]

- 7. mdpi.com [mdpi.com]

The Pharmacology of Alpha-Adrenergic Receptor Agonists: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth overview of the pharmacology of alpha-adrenergic receptor agonists, focusing on their classification, mechanisms of action, signaling pathways, and the experimental methodologies used for their characterization. Quantitative data are presented in structured tables to facilitate comparison, and key signaling and experimental workflows are visualized using diagrams.

Introduction to Alpha-Adrenergic Receptors

Alpha-adrenergic receptors (α-adrenoceptors) are a class of G protein-coupled receptors (GPCRs) that are activated by the endogenous catecholamines, norepinephrine and epinephrine.[1] They are integral components of the sympathetic nervous system and play crucial roles in regulating a wide array of physiological processes, including vasoconstriction, neurotransmission, and cardiac function.[2] There are two main types of alpha-adrenergic receptors, α1 and α2, which are further subdivided into three subtypes each: α1A, α1B, α1D, and α2A, α2B, α2C.[1][3] This subtype diversity allows for tissue-specific and function-specific physiological responses.

Alpha-adrenergic agonists are compounds that bind to and activate these receptors, mimicking the effects of norepinephrine and epinephrine.[1] These agonists can be broadly categorized based on their selectivity for α1 versus α2 receptors, and further by their selectivity for specific subtypes. Their clinical applications are diverse, ranging from the treatment of hypertension and attention-deficit/hyperactivity disorder (ADHD) to use as nasal decongestants and adjuncts in anesthesia.[3][4]

Mechanism of Action and Signaling Pathways

The activation of alpha-adrenergic receptors by agonists initiates intracellular signaling cascades through the coupling to specific heterotrimeric G proteins. The signaling pathways differ significantly between α1 and α2 subtypes.

Alpha-1 Adrenergic Receptor Signaling

Alpha-1 adrenergic receptors primarily couple to Gq/11 proteins.[5] Upon agonist binding, the receptor undergoes a conformational change, leading to the activation of the Gq/11 protein. The activated Gαq subunit then stimulates phospholipase C (PLC), which hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 diffuses through the cytoplasm and binds to IP3 receptors on the endoplasmic reticulum, triggering the release of stored calcium (Ca2+) into the cytosol. The resulting increase in intracellular calcium, along with DAG, activates protein kinase C (PKC), which in turn phosphorylates various downstream targets to elicit a cellular response, such as smooth muscle contraction.

Alpha-2 Adrenergic Receptor Signaling

Alpha-2 adrenergic receptors are coupled to inhibitory G proteins (Gi/o).[6] Agonist binding to α2 receptors leads to the activation of the Gi protein. The activated Gαi subunit directly inhibits the enzyme adenylyl cyclase, which is responsible for the conversion of ATP to cyclic AMP (cAMP).[6] This inhibition results in a decrease in intracellular cAMP levels. cAMP is a crucial second messenger that activates protein kinase A (PKA), so a reduction in cAMP levels leads to decreased PKA activity and a subsequent reduction in the phosphorylation of its target proteins. This pathway is central to the sympatholytic effects of α2 agonists, such as the inhibition of norepinephrine release from presynaptic nerve terminals.

Quantitative Pharmacology

The affinity and potency of alpha-adrenergic agonists are key parameters in their pharmacological characterization. Affinity is typically measured as the inhibition constant (Ki) in radioligand binding assays, while potency is determined by the half-maximal effective concentration (EC50) in functional assays.

Alpha-1 Adrenergic Agonist Affinities and Potencies

The following table summarizes the binding affinities (Ki) and functional potencies (pEC50 = -log(EC50)) of selected α1-adrenergic agonists at the human α1A, α1B, and α1D receptor subtypes.

| Agonist | Receptor Subtype | Ki (nM) | pEC50 (Calcium Mobilization) | Reference |

| Norepinephrine | α1A | 251 | 7.8 | [4] |

| α1B | 398 | 7.5 | [4] | |

| α1D | 316 | 7.7 | [4] | |

| Epinephrine | α1A | 158 | 7.9 | [4] |

| α1B | 251 | 7.6 | [4] | |

| α1D | 199 | 7.8 | [4] | |

| Phenylephrine | α1A | 631 | 7.2 | [4] |

| α1B | 1000 | 6.9 | [4] | |

| α1D | 794 | 7.1 | [4] | |

| Oxymetazoline | α1A | 15.8 | 8.5 | [4] |

| α1B | 251 | 7.1 | [4] | |

| α1D | 39.8 | 8.0 | [4] | |

| A-61603 | α1A | 0.25 | 9.2 | [4] |

| α1B | 158 | 6.8 | [4] | |

| α1D | 1.99 | 8.1 | [4] |

Alpha-2 Adrenergic Agonist Affinities and Potencies

The following table summarizes the binding affinities (Ki) and functional potencies (pEC50) of selected α2-adrenergic agonists at the human α2A, α2B, and α2C receptor subtypes.

| Agonist | Receptor Subtype | Ki (nM) | pEC50 (cAMP Inhibition) | Reference |

| Clonidine | α2A | 4.5 | 8.1 | [7] |

| α2B | 18 | 7.2 | [7] | |

| α2C | 10 | 7.8 | [7] | |

| Dexmedetomidine | α2A | 1.3 | 9.0 | [7] |

| α2B | 18 | 7.5 | [7] | |

| α2C | 2.9 | 8.6 | [7] | |

| Guanfacine | α2A | 20 | 8.2 | [7] |

| α2B | 500 | 6.5 | [7] | |

| α2C | 100 | 7.0 | [7] | |

| Brimonidine (UK-14,304) | α2A | 0.8 | 9.1 | [7] |

| α2B | 25 | 7.6 | [7] | |

| α2C | 1.6 | 8.8 | [7] |

Experimental Protocols

The characterization of alpha-adrenergic agonists relies on a suite of in vitro assays to determine their binding and functional properties.

Radioligand Binding Assay (Competition)

This assay determines the binding affinity (Ki) of a test compound by measuring its ability to compete with a radiolabeled ligand for binding to the receptor.

Materials:

-

Cell membranes expressing the alpha-adrenergic receptor subtype of interest.

-

Radioligand (e.g., [3H]-Prazosin for α1, [3H]-Rauwolscine for α2).[7]

-

Unlabeled test compound (agonist).

-

Non-specific binding control (e.g., a high concentration of an unlabeled antagonist).

-

Binding buffer (e.g., 50 mM Tris-HCl, 10 mM MgCl2, pH 7.4).

-

Glass fiber filters.

-

Scintillation cocktail and counter.

Procedure:

-

Prepare serial dilutions of the unlabeled test compound.

-

In a 96-well plate, add cell membranes, a fixed concentration of radioligand, and varying concentrations of the test compound.

-

For total binding wells, add buffer instead of the test compound.

-

For non-specific binding wells, add a high concentration of the non-specific binding control.

-

Incubate the plate at room temperature for 60-120 minutes to reach equilibrium.

-

Rapidly filter the contents of each well through glass fiber filters using a cell harvester to separate bound from free radioligand.

-

Wash the filters with ice-cold binding buffer.

-

Place the filters in scintillation vials, add scintillation cocktail, and count the radioactivity using a scintillation counter.

-

Calculate specific binding by subtracting non-specific binding from total binding.

-

Plot the percentage of specific binding against the log concentration of the test compound to determine the IC50 value.

-

Convert the IC50 to a Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + ([L]/Kd)), where [L] is the concentration of the radioligand and Kd is its dissociation constant.[7]

Calcium Mobilization Assay (for α1 Agonists)

This functional assay measures the increase in intracellular calcium concentration following the activation of Gq-coupled α1-adrenergic receptors.

Materials:

-

Cells stably expressing the α1-adrenergic receptor subtype of interest.

-

Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).[8]

-

Assay buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES).

-

Test compound (agonist).

-

A fluorescence plate reader with an integrated liquid handler.

Procedure:

-

Plate cells in a black-walled, clear-bottom 96-well plate and culture overnight.

-

Prepare the dye-loading solution containing Fluo-4 AM.

-

Remove the culture medium and add the dye-loading solution to the cells.

-

Incubate for 60 minutes at 37°C to allow for dye loading and de-esterification.

-

Prepare serial dilutions of the test compound in the assay buffer.

-

Place the cell plate in the fluorescence plate reader.

-

Measure baseline fluorescence for a short period.

-

Use the integrated liquid handler to add the test compound to the wells while continuously measuring fluorescence.

-

Record the change in fluorescence over time.

-

Plot the peak fluorescence response against the log concentration of the agonist to generate a dose-response curve and determine the EC50 value.

cAMP Assay (for α2 Agonists)

This functional assay measures the inhibition of cAMP production following the activation of Gi-coupled α2-adrenergic receptors. Homogeneous Time-Resolved Fluorescence (HTRF) is a common method for this assay.[9]

Materials:

-

Cells stably expressing the α2-adrenergic receptor subtype of interest.

-

Forskolin (or another adenylyl cyclase activator).

-

Test compound (agonist).

-

HTRF cAMP assay kit (containing a cAMP-d2 conjugate and a europium cryptate-labeled anti-cAMP antibody).[9]

-

An HTRF-compatible plate reader.

Procedure:

-

Plate cells in a 384-well plate.

-

Prepare serial dilutions of the test compound.

-

Add the test compound to the cells and incubate for a short period.

-

Add a fixed concentration of forskolin to all wells (except the basal control) to stimulate cAMP production.

-

Incubate to allow for cAMP accumulation.

-

Lyse the cells and add the HTRF detection reagents (cAMP-d2 and anti-cAMP antibody).

-

Incubate for 60 minutes at room temperature.

-

Read the plate on an HTRF-compatible reader, measuring fluorescence at both the donor and acceptor wavelengths.

-

Calculate the HTRF ratio and determine the cAMP concentration from a standard curve.

-

Plot the percentage of inhibition of forskolin-stimulated cAMP production against the log concentration of the agonist to determine the IC50 value.

Conclusion

The study of alpha-adrenergic receptor agonists is a dynamic field with significant implications for both basic research and clinical medicine. A thorough understanding of their pharmacology, including their receptor subtype selectivity, signaling mechanisms, and quantitative properties, is essential for the development of novel therapeutics with improved efficacy and safety profiles. The experimental protocols outlined in this guide provide a foundation for the comprehensive characterization of these important pharmacological agents.

References

- 1. Alpha-adrenergic agonist - Wikipedia [en.wikipedia.org]

- 2. Alpha-1 Receptor Agonists - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 3. Alpha-2 Adrenergic Receptor Agonists: A Review of Current Clinical Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 4. The selectivity of α-adrenoceptor agonists for the human α1A, α1B, and α1D-adrenoceptors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Alpha 1-adrenergic agonists selectively suppress voltage-dependent K+ current in rat ventricular myocytes - PMC [pmc.ncbi.nlm.nih.gov]

- 6. benchchem.com [benchchem.com]

- 7. The signaling and selectivity of α‐adrenoceptor agonists for the human α2A, α2B and α2C‐adrenoceptors and comparison with human α1 and β‐adrenoceptors - PMC [pmc.ncbi.nlm.nih.gov]

- 8. abcam.com [abcam.com]

- 9. Measurement of cAMP for Gαs- and Gαi Protein-Coupled Receptors (GPCRs) - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

In Vitro Vasoconstrictive Effects of Oxymetazoline: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the in vitro vasoconstrictive effects of oxymetazoline, a potent α-adrenergic receptor agonist. The information presented herein is intended to support research, discovery, and development activities by providing key quantitative data, detailed experimental protocols, and a clear understanding of the underlying signaling pathways.

Quantitative Data Summary

The following tables summarize the binding affinities (pKi) and functional potencies (pEC50) of oxymetazoline for human α-adrenergic receptor subtypes, as determined in in vitro studies.

Table 1: Oxymetazoline Binding Affinities (pKi) at Human α-Adrenoceptor Subtypes

| Receptor Subtype | Mean pKi ± SEM |

| α1A | 8.02 ± 0.08 |

| α1B | 6.88 ± 0.07 |

| α1D | 7.03 ± 0.13 |

| α2A | 8.83 ± 0.04 |

| α2B | 7.61 ± 0.07 |

| α2C | 8.21 ± 0.05 |

Data derived from radioligand competition studies in transfected HEK293 cells.[1]

Table 2: Functional Activity of Oxymetazoline at Human α1A- and α2B-Adrenoceptors (Calcium Mobilization)

| Receptor Subtype | Mean pEC50 ± SEM | Emax (%) ± SEM | Agonist Type |

| α1A | 5.80 ± 0.14 | 49 ± 5 | Partial Agonist |

| α2B | 7.78 ± 0.09 | 98 ± 8 | Full Agonist |

Data derived from adrenoceptor-mediated Ca2+ signal measurements in transfected HEK293 cells.[1][2]

Note: While the above data provides valuable insights into the functional activity of oxymetazoline at a cellular level, specific EC50 and Emax values from in vitro vasoconstriction studies using isolated arteries (e.g., via wire myography) were not prominently available in the reviewed literature. The calcium mobilization data serves as a relevant proxy for the potential contractile response.

Experimental Protocols

Detailed methodologies for key in vitro experiments are provided below. These protocols are based on established techniques and findings from relevant literature.

Radioligand Binding Assay for Receptor Affinity Determination

This protocol describes the determination of oxymetazoline's binding affinity for α-adrenoceptor subtypes expressed in a recombinant cell line.

Objective: To determine the inhibition constant (Ki) of oxymetazoline for specific α-adrenoceptor subtypes.

Materials:

-

HEK293 cells stably transfected with the human α-adrenoceptor subtype of interest.

-

Cell culture medium (e.g., DMEM with 10% FBS, penicillin/streptomycin).

-

Membrane preparation buffer (e.g., Tris-HCl, MgCl2).

-

Radioligand specific for the receptor subtype (e.g., [3H]-prazosin for α1, [3H]-yohimbine for α2).

-

Non-specific binding competitor (e.g., phentolamine).

-

Oxymetazoline hydrochloride.

-

Scintillation cocktail and vials.

-

Liquid scintillation counter.

Procedure:

-

Cell Culture and Membrane Preparation:

-

Culture transfected HEK293 cells to confluency.

-

Harvest cells and homogenize in ice-cold membrane preparation buffer.

-

Centrifuge the homogenate and resuspend the membrane pellet in fresh buffer.

-

Determine protein concentration of the membrane preparation (e.g., Bradford assay).

-

-

Competition Binding Assay:

-

In a series of tubes, add a fixed concentration of the radioligand.

-

Add increasing concentrations of oxymetazoline (e.g., 10^-12 to 10^-4 M).

-

For non-specific binding determination, add a high concentration of the non-specific competitor to a separate set of tubes.

-

Add the cell membrane preparation to each tube to initiate the binding reaction.

-

Incubate at room temperature for a defined period (e.g., 60 minutes) to reach equilibrium.

-

-

Separation and Counting:

-

Rapidly filter the incubation mixture through glass fiber filters to separate bound from free radioligand.

-

Wash the filters with ice-cold buffer to remove unbound radioactivity.

-

Place the filters in scintillation vials with scintillation cocktail.

-

Measure the radioactivity using a liquid scintillation counter.

-

-

Data Analysis:

-

Calculate the specific binding at each oxymetazoline concentration by subtracting the non-specific binding from the total binding.

-

Plot the percentage of specific binding against the logarithm of the oxymetazoline concentration.

-

Fit the data to a one-site competition model using non-linear regression to determine the IC50 value.

-

Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

-

Calcium Mobilization Assay in Transfected HEK293 Cells

This protocol outlines the measurement of intracellular calcium mobilization in response to oxymetazoline in cells expressing specific α-adrenoceptor subtypes.

Objective: To determine the potency (EC50) and efficacy (Emax) of oxymetazoline in inducing a functional response downstream of receptor activation.

Materials:

-

HEK293 cells stably transfected with the human α-adrenoceptor subtype of interest (e.g., α1A or α2B).

-

Cell culture medium.

-

Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).

-

Assay buffer (e.g., Hanks' Balanced Salt Solution with HEPES).

-

Oxymetazoline hydrochloride.

-

A fluorescent plate reader capable of kinetic measurements.

Procedure:

-

Cell Plating:

-

Seed the transfected HEK293 cells into 96-well black-walled, clear-bottom plates and allow them to adhere overnight.

-

-

Dye Loading:

-

Remove the culture medium and load the cells with the calcium-sensitive fluorescent dye in assay buffer for a specified time (e.g., 1 hour) at 37°C.

-

Wash the cells with assay buffer to remove excess dye.

-

-

Calcium Measurement:

-

Place the plate in the fluorescent plate reader and measure the baseline fluorescence.

-

Add varying concentrations of oxymetazoline to the wells.

-

Immediately begin kinetic measurement of fluorescence intensity over time.

-

-

Data Analysis:

-

Determine the peak fluorescence response for each oxymetazoline concentration.

-

Subtract the baseline fluorescence from the peak fluorescence to obtain the change in fluorescence.

-

Plot the change in fluorescence against the logarithm of the oxymetazoline concentration.

-

Fit the data to a sigmoidal dose-response curve to determine the pEC50 and Emax values. The Emax is typically expressed as a percentage of the response to a reference full agonist.

-

In Vitro Vasoconstriction Assay using Wire Myography

This protocol describes a representative method for assessing the vasoconstrictive effect of oxymetazoline on isolated arterial segments.

Objective: To construct a concentration-response curve and determine the EC50 and Emax of oxymetazoline-induced vasoconstriction.

Materials:

-

Isolated arterial segments (e.g., rat mesenteric artery, human subcutaneous artery).

-

Physiological salt solution (PSS), such as Krebs-Henseleit solution.

-

High potassium salt solution (KPSS) for viability testing.

-

Oxymetazoline hydrochloride.

-

Wire myograph system.

-

Dissection microscope and tools.

Procedure:

-

Vessel Dissection and Mounting:

-

Dissect a segment of the artery in cold PSS under a microscope.

-

Carefully mount the arterial ring onto the wires of the myograph chamber.

-

Submerge the mounted vessel in PSS maintained at 37°C and aerated with 95% O2 / 5% CO2.

-

-

Equilibration and Normalization:

-

Allow the vessel to equilibrate for a period (e.g., 30-60 minutes).

-

Normalize the vessel by stretching it to its optimal resting tension for maximal contractile response.

-

-

Viability and Endothelial Integrity Check:

-

Test the viability of the vessel by inducing contraction with KPSS.

-

Assess endothelial integrity by pre-constricting the vessel with an agonist (e.g., phenylephrine) and then inducing relaxation with an endothelium-dependent vasodilator (e.g., acetylcholine).

-

-

Concentration-Response Curve Generation:

-

After a washout and return to baseline tension, cumulatively add increasing concentrations of oxymetazoline to the bath.

-

Record the isometric tension developed at each concentration until a maximal response is achieved.

-

-

Data Analysis:

-

Express the contractile response at each concentration as a percentage of the maximal contraction induced by KPSS or a reference agonist.

-

Plot the percentage of contraction against the logarithm of the oxymetazoline concentration.

-

Fit the data to a sigmoidal dose-response curve to determine the EC50 and Emax values.

-

Signaling Pathways and Visualizations

Oxymetazoline exerts its vasoconstrictive effects primarily through the activation of α1- and α2-adrenergic receptors on vascular smooth muscle cells. The signaling pathways for these receptor subtypes are distinct.

α1-Adrenergic Receptor Signaling Pathway

Activation of α1-adrenergic receptors, which are Gq-protein coupled, leads to vasoconstriction through the following cascade:

Caption: α1-Adrenoceptor signaling cascade leading to vasoconstriction.

α2-Adrenergic Receptor Signaling Pathway

Activation of α2-adrenergic receptors, which are Gi-protein coupled, contributes to vasoconstriction primarily by inhibiting the vasodilatory effects of adenylyl cyclase.

Caption: α2-Adrenoceptor signaling cascade contributing to vasoconstriction.

Experimental Workflow: Wire Myography

The logical flow of a typical wire myography experiment to determine the vasoconstrictive properties of a compound is illustrated below.

Caption: Workflow for assessing vasoconstriction using wire myography.

References

An In-depth Technical Guide to the Binding Affinity of Oxymetazoline for α1 and α2-Adrenergic Receptors

For Researchers, Scientists, and Drug Development Professionals

Introduction

Oxymetazoline is a sympathomimetic agent, an imidazoline derivative that functions as a direct-acting agonist at α-adrenergic receptors.[1] It demonstrates affinity for both α1 and α2-adrenergic receptor subtypes, and its pharmacological effects are a consequence of these interactions.[1] This technical guide provides a comprehensive overview of the binding affinity of oxymetazoline to these receptors, details the experimental protocols used for these determinations, and illustrates the associated signaling pathways.

Data Presentation: Binding Affinity of Oxymetazoline

Oxymetazoline exhibits a distinct binding profile across the various α-adrenergic receptor subtypes. Functional studies have characterized it as a partial agonist at α1A-adrenoceptors and a full agonist at α2-adrenoceptors.[2][3] The binding affinities, typically expressed as the inhibition constant (Ki), quantify the concentration of oxymetazoline required to occupy 50% of the receptors in in vitro assays. A lower Ki value signifies a higher binding affinity.

The following table summarizes the binding affinity of oxymetazoline for human α1 and α2-adrenergic receptor subtypes based on radioligand competition studies. It is important to note that absolute values can vary between studies depending on the specific cell lines, radioligands, and experimental conditions used.

| Receptor Subtype | Binding Affinity (pKi) | Notes | Reference |

| α1A | 8.8 ± 0.1 | Higher affinity compared to α1B and α1D subtypes. | [3][4] |

| α1B | 7.3 ± 0.1 | [3][4] | |

| α1D | 7.2 ± 0.1 | Oxymetazoline has been reported to have a 50-fold lower affinity for α1D compared to α1A receptors. | [5] |

| α2A | 8.7 ± 0.1 | Oxymetazoline is highly active at this subtype. | [6] |

| α2B | 7.8 ± 0.1 | Oxymetazoline acts as a full agonist at this receptor. | [3][4] |

| α2C | 8.4 ± 0.1 | [6] |

Experimental Protocols

The determination of oxymetazoline's binding affinity for α-adrenergic receptors is primarily achieved through in vitro pharmacological assays, namely radioligand binding assays and functional assays.

Radioligand Binding Assay (Competition)

This is the gold standard method for determining the binding affinity (Ki) of a compound for a receptor.[7] It measures the ability of an unlabeled compound (oxymetazoline) to compete with a radiolabeled ligand for binding to the receptor.[8]

Methodology:

-

Membrane Preparation: Membranes are isolated from cells or tissues that stably express the human α-adrenergic receptor subtype of interest. This is typically achieved through homogenization and differential centrifugation. The protein concentration of the membrane preparation is then determined.[8]

-

Incubation: The prepared membranes are incubated with a specific concentration of a high-affinity radioligand (e.g., [3H]-prazosin for α1 receptors, [3H]-rauwolscine for α2 receptors) and varying concentrations of unlabeled oxymetazoline.[9]

-

Separation of Bound and Free Radioligand: Following incubation to allow binding to reach equilibrium, the receptor-bound radioligand is separated from the unbound radioligand. This is commonly done by rapid filtration through glass fiber filters, which trap the membranes and the bound radioligand.[7]

-

Quantification: The amount of radioactivity trapped on the filters is quantified using liquid scintillation counting.

-

Data Analysis: The data are plotted as the percentage of specific binding of the radioligand versus the concentration of oxymetazoline. A competition curve is generated, and the IC50 value (the concentration of oxymetazoline that inhibits 50% of the specific binding of the radioligand) is determined. The Ki value is then calculated from the IC50 using the Cheng-Prusoff equation, which also takes into account the concentration and affinity of the radioligand.

Functional Assays

Functional assays measure the biological response resulting from the binding of a ligand to its receptor. These assays are crucial for determining whether a ligand is an agonist, antagonist, or inverse agonist, and for quantifying its potency (EC50) and efficacy.

-

Calcium Mobilization Assay (for α1 receptors): α1-adrenergic receptors are coupled to Gq proteins, and their activation leads to an increase in intracellular calcium concentration.

-

Cell Culture and Loading: Cells stably expressing the α1-adrenergic receptor subtype of interest are cultured and then loaded with a calcium-sensitive fluorescent dye (e.g., Fura-2 AM or Fluo-4 AM).[8]

-

Compound Addition: The loaded cells are exposed to varying concentrations of oxymetazoline.

-

Signal Detection: The change in fluorescence, which is proportional to the change in intracellular calcium concentration, is measured using a fluorometric imaging plate reader.

-

Data Analysis: Dose-response curves are generated to determine the EC50 value, which is the concentration of oxymetazoline that produces 50% of the maximal response.

-

-

cAMP Assay (for α2 receptors): α2-adrenergic receptors are coupled to Gi proteins, which inhibit the enzyme adenylyl cyclase, leading to a decrease in intracellular cyclic adenosine monophosphate (cAMP) levels.

-

Cell Culture and Stimulation: Cells expressing the α2-adrenergic receptor subtype are first treated with a substance like forskolin to stimulate adenylyl cyclase and raise intracellular cAMP levels.

-

Compound Addition: The stimulated cells are then incubated with varying concentrations of oxymetazoline.

-

cAMP Quantification: The intracellular cAMP levels are measured using methods such as enzyme-linked immunosorbent assay (ELISA) or time-resolved fluorescence resonance energy transfer (TR-FRET).

-

Data Analysis: The ability of oxymetazoline to inhibit the forskolin-stimulated cAMP production is quantified, and an IC50 value is determined.

-

Visualization of Signaling Pathways and Experimental Workflow

Signaling Pathways

The binding of oxymetazoline to α1 and α2-adrenergic receptors initiates distinct intracellular signaling cascades.

References

- 1. researchgate.net [researchgate.net]

- 2. Alpha-adrenoceptor agonistic activity of oxymetazoline and xylometazoline - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Alpha‐adrenoceptor agonistic activity of oxymetazoline and xylometazoline | Semantic Scholar [semanticscholar.org]

- 4. researchgate.net [researchgate.net]

- 5. In Vitro Safety Pharmacology Profiling of Topical α-Adrenergic Agonist Treatments for Erythema of Rosacea - PMC [pmc.ncbi.nlm.nih.gov]

- 6. giffordbioscience.com [giffordbioscience.com]

- 7. benchchem.com [benchchem.com]

- 8. Radioligand Binding to Quantify Adrenergic Receptor Expression in the Heart - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Selectivity of the imidazoline alpha-adrenoceptor agonists (oxymetazoline and cirazoline) for human cloned alpha 1-adrenoceptor subtypes - PubMed [pubmed.ncbi.nlm.nih.gov]

The Antioxidative Properties of Oxymetazoline: A Technical Deep Dive

For Researchers, Scientists, and Drug Development Professionals

Abstract

Oxymetazoline, a well-established alpha-adrenergic agonist primarily used as a topical decongestant, exhibits significant and multifaceted antioxidative activities. This technical guide synthesizes the current scientific understanding of oxymetazoline's antioxidant and anti-inflammatory properties. It delves into its direct radical scavenging capabilities, its ability to inhibit lipid peroxidation, and its modulatory effects on enzymatic pathways involved in oxidative stress. This document provides a comprehensive overview of the quantitative data from key in vitro and cellular studies, details the experimental protocols used to elicit these findings, and visualizes the proposed mechanisms of action and experimental workflows through signaling pathway and workflow diagrams. This information is intended to support further research into the therapeutic potential of oxymetazoline beyond its vasoconstrictive effects, particularly in conditions where oxidative stress is a key pathological component.

Introduction

Oxidative stress, characterized by an imbalance between the production of reactive oxygen species (ROS) and the biological system's ability to detoxify these reactive intermediates, is implicated in a wide array of inflammatory and degenerative diseases.[1][2] While oxymetazoline is primarily recognized for its sympathomimetic action as a potent vasoconstrictor, a growing body of evidence highlights its direct and indirect antioxidant properties.[3][4][5][6] These ancillary characteristics may contribute to its therapeutic efficacy in inflammatory conditions such as rhinitis.[3][7] This guide provides a detailed examination of the experimental evidence for oxymetazoline's antioxidative activities.

Quantitative Analysis of Antioxidative Activities

The antioxidative capacity of oxymetazoline has been quantified through various in vitro assays. The following tables summarize the key findings from the scientific literature, providing a comparative view of its potency in different experimental systems.

Table 1: Direct Antioxidant and Radical Scavenging Activity of Oxymetazoline

| Parameter | Assay | Result | Reference |

| Hydroxyl Radical (•OH) Scavenging | Competition Kinetics | Second-order rate constant (ks) = 1.1 x 1012 M-1 s-1 | [3] |

| Inhibition of Microsomal Lipid Peroxidation | Thiobarbituric Acid Reactive Substances (TBARS) | IC50 = 4.9 µM (at 15 min) | [3] |

| IC50 = 8.1 µM (at 30 min) | [3] | ||

| Effective at concentrations ≥ 5 µM | [8] |

Table 2: Modulation of Oxidative Stress Markers and Inflammatory Mediators by Oxymetazoline in Cellular Systems

| Cellular System | Stimulant | Parameter | Effect of Oxymetazoline | Concentration | Reference |

| Canine Alveolar Macrophages | Unstimulated | Respiratory Burst | Strong Inhibition | 0.1 / 0.4 mM | [7] |

| 8-Isoprostane Formation | No Effect | Not specified | [7] | ||

| Ultrafine Carbon Particles (UCP) | Respiratory Burst | Inhibition | 0.1 mM | [7] | |

| 8-Isoprostane Formation | Inhibition | 0.001 mM | [4][7] | ||

| Opsonized Zymosan | Respiratory Burst | Inhibition | 0.1 mM | [7] | |

| Human Neutrophils (PMN) | Unstimulated | Respiratory Burst | Drastic Inhibition | 0.1 - 1 mM | [5][6][9] |

| 8-Isoprostane Formation | No Effect | 0.1 - 1 mM | [5][6][9] | ||

| Ultrafine Carbon Particles (UCP) | Respiratory Burst | Inhibition | 0.1 - 1 mM | [10] | |

| 8-Isoprostane Formation | Substantial Suppression | 0.1 - 1 mM | [5][6][9][10] | ||

| Opsonized Zymosan (OZ) | Respiratory Burst | Inhibition | 0.1 - 1 mM | [10] | |

| 8-Isoprostane Formation | Substantial Suppression | 0.1 - 1 mM | [5][6][9][10] |

Detailed Experimental Protocols

The following sections provide detailed methodologies for the key experiments that have elucidated the antioxidative properties of oxymetazoline.

Hydroxyl Radical Scavenging Activity Assay

This assay determines the hydroxyl radical scavenging ability of oxymetazoline through competition kinetics.

-

Principle: Hydroxyl radicals are generated by a Fenton-like reaction and react with a detector molecule (e.g., deoxyribose), leading to a measurable product. The presence of a scavenger like oxymetazoline reduces the amount of product formed in a concentration-dependent manner.

-

Experimental Protocol:

-

Reagent Preparation:

-

Phosphate buffer (50 mM, pH 7.4)

-

Deoxyribose (2.8 mM) in phosphate buffer

-

Ferric chloride (FeCl₃) (100 µM)

-

EDTA (104 µM)

-

Hydrogen peroxide (H₂O₂) (1 mM)

-

Ascorbic acid (100 µM)

-

Oxymetazoline solutions of varying concentrations.

-

Trichloroacetic acid (TCA) (2.8% w/v)

-

Thiobarbituric acid (TBA) (1% w/v) in 50 mM NaOH.

-

-

Reaction Mixture: In a test tube, combine 0.5 ml of deoxyribose, 0.2 ml of a pre-mixed FeCl₃ and EDTA solution (1:1 v/v), and 0.2 ml of the oxymetazoline solution.

-

Initiation: Add 0.2 ml of ascorbic acid and 0.2 ml of H₂O₂ to start the reaction.

-

Incubation: Incubate the mixture at 37°C for 1 hour.

-

Termination and Color Development: Stop the reaction by adding 1 ml of TCA and 1 ml of TBA solution. Heat the mixture in a boiling water bath for 15 minutes to develop a pink color.

-

Measurement: After cooling, measure the absorbance of the solution at 532 nm. The degree of inhibition of color formation reflects the hydroxyl radical scavenging activity of oxymetazoline.

-

Microsomal Lipid Peroxidation Assay (TBARS Assay)

This assay quantifies the extent of lipid peroxidation in liver microsomes by measuring the formation of thiobarbituric acid reactive substances (TBARS), primarily malondialdehyde (MDA).

-

Principle: Lipid peroxidation of microsomal membranes is induced, leading to the formation of MDA. MDA reacts with TBA under acidic conditions and high temperature to form a pink-colored complex that can be measured spectrophotometrically. Oxymetazoline's ability to inhibit this process is quantified.

-

Experimental Protocol:

-

Microsome Preparation: Prepare liver microsomes from Wistar rats.

-

Reaction Mixture:

-

Phosphate buffer (pH 7.4)

-

Microsomal protein (e.g., 1 mg/ml)

-

Oxymetazoline at various concentrations.

-

-

Initiation: Induce lipid peroxidation with an appropriate initiator (e.g., an iron/ascorbate system).

-

Incubation: Incubate the mixture at 37°C for a specified time (e.g., 15 and 30 minutes).

-

Termination and Color Development: Stop the reaction by adding a solution of TBA in a strong acid (e.g., TCA). Heat the mixture to facilitate the reaction between MDA and TBA.

-

Measurement: Centrifuge the samples to pellet the precipitated protein and measure the absorbance of the supernatant at 535 nm. The inhibition of TBARS formation is calculated relative to a control without oxymetazoline.

-

Cellular Respiratory Burst Activity Assay

This assay measures the production of ROS by phagocytic cells, such as neutrophils or macrophages, in response to a stimulus.

-

Principle: The respiratory burst is a rapid release of ROS from cells. This can be measured using chemiluminescence, where a substrate (e.g., luminol) emits light upon oxidation by ROS. Oxymetazoline's inhibitory effect on this process is quantified by the reduction in light emission.

-

Experimental Protocol:

-

Cell Isolation: Isolate human neutrophils (PMN) or canine alveolar macrophages (AMs).

-

Cell Treatment: Pre-incubate the cells with various concentrations of oxymetazoline (e.g., 0.1 to 1 mM) for a specified time (e.g., 20 minutes).

-

Stimulation: Stimulate the cells with an agonist such as opsonized zymosan (OZ) or ultrafine carbon particles (UCP).

-

Measurement: Measure the chemiluminescence (CL) response over time using a luminometer. The total or peak CL is used to quantify the respiratory burst activity.

-

Data Analysis: Compare the CL response in oxymetazoline-treated cells to that of untreated, stimulated cells.

-

Signaling Pathways and Mechanisms of Action

The antioxidative effects of oxymetazoline appear to be mediated through multiple mechanisms, including direct radical scavenging and modulation of enzymatic pathways involved in inflammation and oxidative stress.

Direct Scavenging and Inhibition of Lipid Peroxidation

Oxymetazoline has demonstrated potent activity as a direct scavenger of hydroxyl radicals and an inhibitor of lipid peroxidation.[3] The phenolic hydroxyl group in the oxymetazoline structure is thought to be crucial for its ability to donate a hydrogen atom, thereby terminating the chain reaction of lipid peroxidation.[3]

Modulation of Arachidonic Acid Metabolism

In cellular systems, oxymetazoline has been shown to influence the metabolism of arachidonic acid, shifting the balance from pro-inflammatory to anti-inflammatory and pro-resolving mediators.[5][6][7][9][10]

-

Inhibition of 5-Lipoxygenase (5-LO): Oxymetazoline inhibits the 5-LO pathway, leading to a reduction in the synthesis of the pro-inflammatory leukotriene B₄ (LTB₄).[7][10]

-

No Inhibition of 15-Lipoxygenase (15-LO): In contrast, it does not inhibit 15-LO, allowing for the continued production of the anti-inflammatory mediator 15(S)-HETE.[7]

-

Induction of Phospholipase A₂ (PLA₂): In unstimulated macrophages, oxymetazoline can induce PLA₂ activity, which releases arachidonic acid from cell membranes.[7]

-

Switch to Pro-Resolving Mediators: This differential modulation of lipoxygenase pathways, coupled with the induction of prostaglandin E₂ (PGE₂) and 15(S)-HETE, can lead to a class switch towards the production of pro-resolving lipoxin A₄ (LXA₄).[5][6][9][10]

Bioactivation and Reactive Metabolites

It is also important to consider the metabolic fate of oxymetazoline. In vitro studies using liver microsomes have shown that oxymetazoline can be metabolized by cytochrome P450 enzymes, specifically CYP2C19, to form a reactive p-quinone methide intermediate.[11] This bioactivation pathway can lead to the formation of glutathione conjugates.[11] While this suggests the potential for the formation of reactive species, the clinical significance of this pathway, particularly with topical administration, is considered to be low.[11]

Conclusion and Future Directions

For researchers and drug development professionals, these findings open up new avenues of investigation. Future research should aim to:

-

Elucidate the precise molecular interactions between oxymetazoline and the components of the radical-generating and enzymatic systems.

-

Investigate the antioxidative effects of oxymetazoline in relevant in vivo models of diseases characterized by oxidative stress.

-

Explore the structure-activity relationships of oxymetazoline analogues to potentially develop new compounds with enhanced antioxidant and reduced vasoconstrictive properties.

A deeper understanding of these mechanisms could pave the way for the repositioning of oxymetazoline or the development of novel therapeutics for a range of oxidative stress-related pathologies.

References

- 1. Scavenging of reactive oxygen species as the mechanism of drug action - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. actascientific.com [actascientific.com]

- 3. Anti-oxidant actions of oxymethazoline and xylomethazoline - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. push-zb.helmholtz-munich.de [push-zb.helmholtz-munich.de]

- 5. Oxymetazoline Inhibits and Resolves Inflammatory Reactions in Human Neutrophils [jstage.jst.go.jp]

- 6. Oxymetazoline Inhibits and Resolves Inflammatory Reactions in Human Neutrophils - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Oxymetazoline inhibits proinflammatory reactions: effect on arachidonic acid-derived metabolites - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. accessdata.fda.gov [accessdata.fda.gov]

- 9. Oxymetazoline inhibits and resolves inflammatory reactions in human neutrophils - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. In vitro metabolism of oxymetazoline: evidence for bioactivation to a reactive metabolite - PubMed [pubmed.ncbi.nlm.nih.gov]

Initial Toxicity Screening of Topical Oxymetazoline Formulations: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Oxymetazoline is a potent, direct-acting sympathomimetic amine with marked alpha-adrenergic agonist activity.[1] It is a selective agonist for α1A-adrenoceptors and a partial agonist for α2A-adrenoceptors.[2][3] This mechanism of action leads to vasoconstriction, making it a widely used active pharmaceutical ingredient (API) in topical formulations for nasal decongestion and, more recently, for ophthalmic use to treat acquired blepharoptosis and for dermatological use to reduce persistent facial erythema associated with rosacea.[1][3][4]

Given its potent pharmacological activity and direct application to sensitive tissues such as nasal mucosa, ocular surfaces, and facial skin, a rigorous initial toxicity screening is paramount. This guide outlines the core nonclinical safety assessments required to characterize the toxicological profile of topical oxymetazoline formulations, ensuring patient safety and regulatory compliance. The focus is on identifying potential local and systemic toxicities early in the drug development process.

Preclinical Safety Assessment Strategy

The initial toxicity screening for a topical formulation follows a structured, tiered approach. The strategy begins with a battery of in vitro tests to assess genotoxicity and potential off-target effects, followed by in vivo studies in relevant animal models to evaluate local and systemic toxicity after topical application.

Mechanism of Action & Toxicological Pathway

Oxymetazoline's therapeutic effect (vasoconstriction) and its potential toxicities are directly linked to its interaction with α-adrenergic receptors located on vascular smooth muscle cells. Systemic absorption, though generally low with topical application, can lead to systemic effects if significant.

In Vitro Toxicity Studies

In vitro assays are the first line of screening, providing crucial data on genotoxicity and potential for cardiac ion channel inhibition without the use of animal models.

Data Summary: In Vitro Studies

| Assay Type | Test System | Metabolic Activation | Result | Citation |

| Bacterial Reverse Mutation (Ames Test) | S. typhimurium | With and Without S9 | No evidence of mutagenicity | [5][6] |

| Chromosomal Aberration | Human Lymphocytes | With and Without S9 | No evidence of clastogenicity | [5][6] |

| hERG Inhibition | HEK293 cells | N/A | Evaluated for cardiovascular safety | [5] |

Experimental Protocols

4.2.1 Bacterial Reverse Mutation Assay (Ames Test)

-

Purpose: To detect chemically induced gene mutations (point mutations and frameshifts) in bacterial strains.[7]

-

Methodology:

-

Strains: Histidine-requiring strains of Salmonella typhimurium (e.g., TA98, TA100, TA1535, TA1537) are used.[1][7]

-

Activation: The assay is performed with and without a metabolic activation system (S9 fraction from induced rat liver) to mimic mammalian metabolism.[8]

-

Procedure: Bacteria, the test formulation (at various concentrations), and either S9 mix or a buffer are combined. The mixture is poured onto a minimal glucose agar plate lacking histidine.[1]

-

Incubation: Plates are incubated at 37°C for 48-72 hours.[1]

-

Endpoint: The number of revertant colonies (bacteria that have mutated back to a state where they can synthesize histidine) is counted. A significant, dose-dependent increase in revertant colonies compared to the negative control indicates a mutagenic potential.[7]

-

4.2.2 In Vitro Mammalian Chromosomal Aberration Test

-

Purpose: To identify agents that cause structural damage to chromosomes (clastogenicity) in cultured mammalian cells.[9]

-

Methodology:

-

Cell System: Cultured mammalian cells, such as Chinese Hamster Ovary (CHO) cells or primary human peripheral blood lymphocytes, are used.[9]

-

Exposure: Cell cultures are exposed to at least three concentrations of the test formulation for a short period (e.g., 3-6 hours) with and without S9 metabolic activation, and for a longer period (e.g., ~24 hours) without S9.[9][10]

-

Harvest: A mitotic arresting agent (e.g., colchicine) is added to the cultures to accumulate cells in the metaphase stage of cell division. Cells are then harvested.[10]

-

Analysis: Chromosomes are prepared on microscope slides and stained. At least 100-200 well-spread metaphases per concentration are analyzed for structural aberrations (e.g., breaks, gaps, exchanges).[10]

-

Endpoint: The frequency of cells with one or more chromosomal aberrations is calculated. A significant, dose-dependent increase compared to controls indicates clastogenic potential.[9]

-

4.2.3 hERG Potassium Channel Assay

-

Purpose: To assess the potential of a drug to inhibit the hERG (human Ether-à-go-go-Related Gene) potassium channel, which can lead to QT interval prolongation and potentially fatal cardiac arrhythmias.[11][12]

-

Methodology:

-

Cell System: A mammalian cell line (e.g., HEK293) stably expressing the hERG channel is used.[11]

-

Technique: Automated or manual patch-clamp electrophysiology is used to measure the ionic current flowing through the hERG channels in individual cells.[11]

-

Procedure: A baseline hERG current is established. The cells are then exposed to sequentially increasing concentrations of the test article.[12]

-

Endpoint: The peak tail current is measured, and the percentage of inhibition at each concentration is calculated. An IC50 value (the concentration causing 50% inhibition) is determined. This value helps to assess the risk of cardiotoxicity.[11]

-

In Vivo Toxicity Studies

In vivo studies are essential for understanding the effects of a topical formulation in a complete biological system, including local tissue reactions, systemic absorption, and potential target organ toxicity.

Data Summary: Repeat-Dose Dermal & Ocular Toxicity

| Study Type | Species | Formulation/Concentration | Duration | Key Findings | Citation |

| Repeat-Dose Dermal | Rat | 0.1% - 0.25% Oxymetazoline HCl Cream | 6 months | Local: Erythema, ulceration, hypertrophy of tail artery. Systemic: Tail lesions at 0.25% necessitating euthanasia in some females. | [5] |

| Repeat-Dose Dermal | Minipig | 0.25% - 2.5% Oxymetazoline HCl Cream | 9 months | Local: Transient erythema and edema at application sites. Systemic: No evidence of systemic toxicity observed up to 2.5%. | [5] |

| Repeat-Dose Ocular | Rabbit | 0.1% Oxymetazoline HCl Solution | 26 weeks | Local: Reversible fibrin in the anterior chamber (related to drug and procedure). Systemic: NOAEL established at 105 µ g/eye/day . | [6] |

Data Summary: Developmental and Reproductive Toxicology (DART)

| Study Type | Species | Route | Key Findings | Citation |

| Embryo-Fetal Development | Rat (Oral) | Oral | NOAEL for maternal toxicity: 0.1 mg/kg/day. NOAEL for developmental effects: 0.05 mg/kg/day. | [5] |

| Embryo-Fetal Development | Rabbit (Oral) | Oral | No adverse effects on fetal development at doses up to 1 mg/kg/day. | [6] |

Experimental Protocols

5.3.1 Acute Dermal Irritation/Corrosion (Based on OECD 404)

-

Purpose: To assess the potential of a substance to cause local, reversible inflammatory changes to the skin.

-

Methodology:

-

Species: Albino rabbit is the preferred species.

-

Procedure: A small amount (e.g., 0.5 g) of the test formulation is applied to a shaved patch of skin (~6 cm²) on one animal. The site is covered with a gauze patch for 4 hours.

-

Observation: The skin is examined for erythema (redness) and edema (swelling) at 1, 24, 48, and 72 hours after patch removal. If no severe reaction is seen, the test is confirmed on at least two more animals.

-

Endpoint: Scores for erythema and edema are recorded according to a standardized scale (e.g., Draize scale). The mean scores are used to classify the irritation potential.

-

5.3.2 Repeat-Dose Dermal Toxicity (Based on OECD 411)

-

Purpose: To evaluate the local and systemic toxic effects of repeated daily dermal application of a formulation over a subchronic period (e.g., 90 days).[13]

-

Methodology:

-

Species: Two species are typically used: a rodent (e.g., rat) and a non-rodent (e.g., minipig, as pig skin is anatomically similar to human skin).[14]

-

Groups: At least three dose groups and a vehicle control group are used, with an equal number of male and female animals in each group (e.g., 10/sex/group).[13]

-

Procedure: The test formulation is applied daily to a shaved area of skin (at least 10% of the body surface) for a specified duration (e.g., 6 hours/day) for 90 days.[13][15]

-

Observations: Animals are observed daily for clinical signs of toxicity. Body weight and food consumption are monitored weekly. Hematology, clinical chemistry, and urinalysis are performed at termination.

-

Endpoint: At the end of the study, all animals are subjected to a full necropsy. Organs are weighed, and a comprehensive set of tissues (including the application site) are examined histopathologically to identify target organ toxicity.[13]

-

5.3.3 Acute Ocular Irritation/Corrosion (Based on OECD 405)

-

Purpose: To determine the potential of a substance to produce irritation or damage to the eye.[16]

-

Methodology:

-

Species: Albino rabbit is the standard model.[17]

-

Procedure: A single dose (e.g., 0.1 mL for liquids) of the test formulation is instilled into the conjunctival sac of one eye of an animal. The other eye serves as an untreated control.[16][18]

-

Observation: The eyes are examined for ocular reactions (in the cornea, iris, and conjunctiva) at 1, 24, 48, and 72 hours after instillation.[17]

-

Endpoint: Ocular lesions are scored based on a standardized system. The scores, severity of lesions, and their reversibility are used to classify the irritation potential.[18]

-

5.3.4 In Vivo Mammalian Erythrocyte Micronucleus Test (Based on OECD 474)

-

Purpose: To detect damage to chromosomes or the mitotic apparatus in erythroblasts by analyzing for micronuclei in erythrocytes.[5][19]

-

Methodology:

-

Species: Typically performed in mice or rats.[19]

-

Procedure: Animals are exposed to the test article via an appropriate route (for a topical drug, this could be dermal or an oral/injected route to ensure systemic exposure). At least three dose levels are tested.[19]

-

Sampling: Bone marrow or peripheral blood is collected at appropriate time points after treatment (e.g., 24 and 48 hours).[19]

-

Analysis: Smears are prepared and stained. The frequency of micronucleated polychromatic erythrocytes (immature red blood cells) is determined by scoring at least 2000 cells per animal.[20]

-

Endpoint: A significant, dose-related increase in the frequency of micronucleated cells in treated groups compared to the vehicle control indicates in vivo genotoxicity.[5]

-

References

- 1. Ames Test Protocol | AAT Bioquest [aatbio.com]

- 2. What is the mechanism of Oxymetazoline Hydrochloride? [synapse.patsnap.com]

- 3. oxymetazoline | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]

- 4. Genetic Toxicology [ntp.niehs.nih.gov]

- 5. In vivo rodent micronucleus assay: protocol, conduct and data interpretation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. ntp.niehs.nih.gov [ntp.niehs.nih.gov]

- 7. Ames test - Wikipedia [en.wikipedia.org]

- 8. Microbial Mutagenicity Assay: Ames Test [bio-protocol.org]

- 9. criver.com [criver.com]

- 10. 2.5. In vitro mammalian chromosomal aberration test [bio-protocol.org]

- 11. hERG Safety | Cyprotex ADME-Tox Solutions - Evotec [evotec.com]

- 12. benchchem.com [benchchem.com]

- 13. oecd.org [oecd.org]

- 14. s3.amazonaws.com [s3.amazonaws.com]

- 15. gyansanchay.csjmu.ac.in [gyansanchay.csjmu.ac.in]

- 16. oecd.org [oecd.org]

- 17. Ocular Irritation test with medical devices (EN 10993-23: 2021). - IVAMI [ivami.com]

- 18. academic.oup.com [academic.oup.com]

- 19. nucro-technics.com [nucro-technics.com]

- 20. bemsreports.org [bemsreports.org]

The Role of Oxymetazoline in Modulating Nasal Mucosal Blood Flow: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Oxymetazoline is a potent topical vasoconstrictor widely utilized for the symptomatic relief of nasal congestion. Its clinical efficacy is primarily attributed to its ability to modulate nasal mucosal blood flow. This technical guide provides an in-depth analysis of the pharmacological mechanisms, physiological effects, and experimental evaluation of oxymetazoline's action on the nasal vasculature. It is intended to serve as a comprehensive resource for researchers, scientists, and professionals involved in the development of drugs targeting nasal congestion and related inflammatory conditions of the upper airways. This document details the molecular signaling pathways activated by oxymetazoline, summarizes quantitative data from key clinical and preclinical studies, and provides detailed protocols for the primary experimental techniques used to assess its effects.

Introduction

Nasal congestion, a common symptom of various upper respiratory tract disorders, is largely a consequence of vasodilation and increased blood volume within the nasal mucosa, leading to swelling of the turbinates and increased airway resistance. Oxymetazoline, an imidazoline derivative, has been a mainstay in the management of nasal congestion for decades. Its therapeutic effect stems from its sympathomimetic action, specifically its interaction with adrenergic receptors on the vascular smooth muscle of the nasal mucosa. Understanding the precise mechanisms and quantitative effects of oxymetazoline is crucial for optimizing its therapeutic use and for the development of novel decongestant therapies.

Mechanism of Action: Adrenergic Receptor Agonism

Oxymetazoline functions as a direct-acting sympathomimetic agent with a high affinity for α-adrenergic receptors. It is a selective agonist for α1-adrenergic receptors and a partial agonist for α2-adrenergic receptors.[1][2][3][4][5] The activation of these receptors on the vascular smooth muscle cells within the nasal mucosa initiates a cascade of intracellular events leading to vasoconstriction.

α1-Adrenergic Receptor Signaling